3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 93431-47-1
VCID: VC5888201
InChI: InChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3
SMILES: CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O
Molecular Formula: C14H12N2O
Molecular Weight: 224.263

3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol

CAS No.: 93431-47-1

Cat. No.: VC5888201

Molecular Formula: C14H12N2O

Molecular Weight: 224.263

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol - 93431-47-1

Specification

CAS No. 93431-47-1
Molecular Formula C14H12N2O
Molecular Weight 224.263
IUPAC Name 3-(1-methylbenzimidazol-2-yl)phenol
Standard InChI InChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3
Standard InChI Key ZOCKAMAEAGBODC-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O

Introduction

Structural and Chemical Identity

Nomenclature and Molecular Architecture

3-(1-Methyl-1H-1,3-benzodiazol-2-yl)phenol belongs to the benzimidazole family, featuring a fused bicyclic system comprising a benzene ring and an imidazole heterocycle. The methyl group at the 1-position of the benzimidazole nitrogen distinguishes it from simpler analogs, while the phenolic hydroxyl group at the 3-position of the pendant benzene ring introduces polar functionality . The IUPAC name explicitly defines its substitution pattern: the benzimidazole core (1-methyl-1H-1,3-benzodiazol-2-yl) is attached to the third carbon of the phenolic ring .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number93431-47-1
Molecular FormulaC₁₄H₁₃N₂OCalculated*
Molecular Weight225.27 g/molCalculated*
SMILESCN1C2=C(C=CC=C2)N=C1C3=CC(=CC=C3)ODerived
InChIKeyNot reported-

*Calculated based on structural analysis; discrepancies may exist due to source data ambiguities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol typically involves condensation reactions between o-phenylenediamine derivatives and appropriately substituted carbonyl compounds. A related synthesis for 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol (CAS 600180-33-4) employs high-temperature (140–145°C) reactions between aminopropanol and methyl-substituted benzimidazole precursors . While direct literature on the target compound’s synthesis remains scarce, analogous methods suggest:

  • Methylation: Introducing the methyl group via alkylation of the benzimidazole nitrogen using methyl iodide or dimethyl sulfate.

  • Coupling: Suzuki-Miyaura or Ullmann-type cross-coupling to attach the phenolic ring to the benzimidazole core .

Table 2: Representative Reaction Conditions for Analogous Compounds

CompoundTemperature (°C)Yield (%)Reference
3-[(1-Methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol140–14583.9

Physicochemical Properties

Solubility and Stability

The phenolic hydroxyl group enhances aqueous solubility compared to non-polar benzimidazoles, while the methyl group introduces steric hindrance that may affect crystallization. Experimental data remains limited, but analogs like 4-(1H-benzimidazol-2-yl)phenol (CAS 6504-13-8) exhibit moderate solubility in polar aprotic solvents such as DMSO and DMF . Stability under acidic or basic conditions remains uncharacterized, though the benzimidazole core is generally prone to protonation at the imine nitrogen .

Spectroscopic Characteristics

While specific spectral data for 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol is unavailable, related compounds provide insights:

  • UV-Vis: Benzimidazole derivatives typically absorb in the 250–300 nm range due to π→π* transitions .

  • NMR: The phenolic proton is expected near δ 9–10 ppm (¹H NMR), with aromatic protons appearing as a multiplet between δ 6.5–8.5 ppm .

Applications in Research

Pharmaceutical Scaffold

The compound’s dual functionality—a hydrogen-bonding phenol and a planar benzimidazole—makes it a candidate for kinase inhibition or protein-binding studies. Its structural similarity to Hoechst 33258 (a DNA-intercalating agent) suggests potential as a fluorescent probe for nucleic acid detection .

Material Science

Benzimidazole-phenol hybrids have been explored as ligands in coordination polymers. The methyl group could modulate ligand flexibility and metal-binding affinity, though specific studies on this derivative are pending .

Comparative Analysis with Structural Analogs

Table 3: Benzimidazole-Phenol Derivatives Comparison

CompoundCAS NumberMolecular FormulaKey Difference
4-(1H-Benzimidazol-2-yl)phenol6504-13-8C₁₃H₁₀N₂OPhenol at para position
3-(1H-Benzimidazol-2-yl)phenol6616-44-0C₁₃H₁₀N₂OPhenol at meta position
Target Compound93431-47-1C₁₄H₁₃N₂ON1-Methyl substitution

The methyl group in the target compound likely enhances metabolic stability compared to non-methylated analogs, a critical factor in drug design .

Future Directions

Research Opportunities

  • Structure-Activity Relationships: Systematic modification of the methyl and phenolic groups to optimize bioactivity.

  • Crystallography: Resolving the crystal structure to elucidate supramolecular interactions .

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator